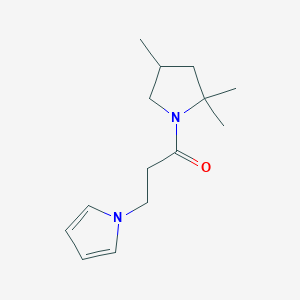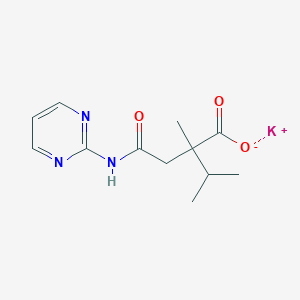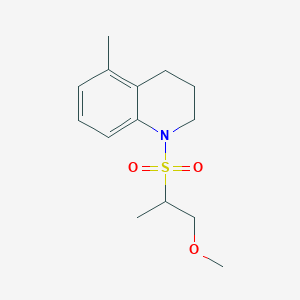
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, commonly known as Pyrrolidinohexanophenone (PHP), is a synthetic designer drug that belongs to the cathinone class. It has gained popularity in recent years due to its potent psychoactive effects and is often used as a recreational drug. However, PHP has also shown potential in scientific research due to its unique properties.
作用機序
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one acts as a dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, resulting in the psychoactive effects associated with 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one use.
Biochemical and Physiological Effects:
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and heightened alertness. However, prolonged use of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one can lead to addiction, psychosis, and other negative health consequences.
実験室実験の利点と制限
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has several advantages as a research tool, including its potent effects on the central nervous system and its ability to interact with the dopamine system. However, 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one also has several limitations, such as its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research involving 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, including its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one as a research tool. Finally, the development of novel cathinone derivatives with improved safety profiles and therapeutic potential is an area of active research.
合成法
The synthesis of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-pyrrolidinylpropan-1-one with 2,2,4-trimethyl-1,3-pentanediol in the presence of a Lewis acid catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
科学的研究の応用
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has shown potential in scientific research due to its ability to interact with the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, similar to other cathinone derivatives such as methylone and mephedrone. This property makes 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
3-pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-10-14(2,3)16(11-12)13(17)6-9-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRMCPHMHHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)CCN2C=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B7360355.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)

![N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7360388.png)
![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B7360394.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)

![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
